molecular formula C19H17FN4O2 B2511150 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide CAS No. 1421452-53-0

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide

Cat. No.: B2511150
CAS No.: 1421452-53-0
M. Wt: 352.369
InChI Key: GTSIUBZJWXWWCO-UHFFFAOYSA-N
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Description

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Amplification of Phleomycin Effects

The compound shows potential in enhancing the effects of phleomycin, an antibiotic used in cancer chemotherapy, against Escherichia coli. This amplification could lead to increased efficiency in antibiotic therapy (Brown & Cowden, 1982).

Antiprotozoal Agents

The compound has shown promise as an antiprotozoal agent. Specifically, its analogs have been effective against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively. This indicates potential applications in the treatment of these diseases (Ismail et al., 2004).

Tubulin Polymerization Inhibition

The compound's analogs have been studied for their interaction with tubulin, a protein involved in cell division. These studies suggest a potential role in inhibiting tubulin polymerization, which could have implications in cancer therapy (Jayarajan et al., 2019).

Met Kinase Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of Met kinase, a key player in cancer cell growth and survival. This suggests its potential use in developing cancer therapies (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

This compound and its derivatives have been shown to possess significant antitubercular and antibacterial properties, indicating potential applications in treating tuberculosis and bacterial infections (Bodige et al., 2020).

5-HT2 Receptor Antagonism

Derivatives of this compound have been synthesized and examined as selective 5-HT2 receptor antagonists, indicating potential applications in treating conditions related to serotonin imbalance, such as depression or anxiety (Fujio et al., 2000).

Mechanism of Action

Target of Action

The primary targets of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide are the tropomyosin receptor kinases (TrkA/B/C). These receptors play a crucial role in the development and function of the nervous system. Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the Trk receptors, by inhibiting their activity. This inhibition is achieved through the binding of the compound to the receptors, which prevents them from carrying out their normal function . The exact nature of this interaction and the resulting changes are currently under investigation.

Biochemical Pathways

The inhibition of Trk receptors by this compound affects several biochemical pathways. These pathways are involved in cell growth, differentiation, and survival. By inhibiting Trk receptors, the compound can disrupt these pathways and potentially slow down or halt the progression of diseases associated with Trk dysregulation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is used. In the context of neurodegenerative diseases, the inhibition of Trk receptors can potentially slow down disease progression .

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-16-4-2-1-3-15(16)17-5-6-18(23-22-17)24-9-7-14(11-24)21-19(25)13-8-10-26-12-13/h1-6,8,10,12,14H,7,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSIUBZJWXWWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=COC=C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.